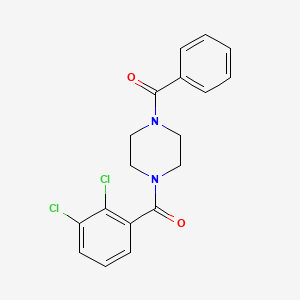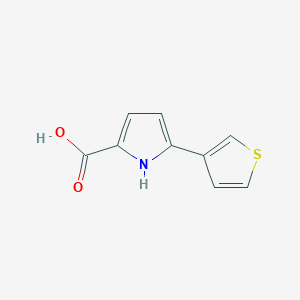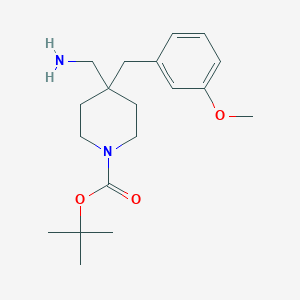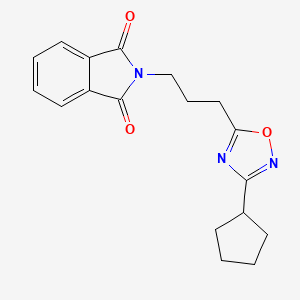![molecular formula C14H14F3N3O2S B2565104 1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide CAS No. 1396626-55-3](/img/structure/B2565104.png)
1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to contain a benzothiazole moiety, which is a heterocyclic compound that is often used in organic synthesis and sometimes in the creation of dyes . It also contains a methoxy group and a trifluoroethyl group, which could affect its reactivity and physical properties .
Molecular Structure Analysis
The benzothiazole moiety is aromatic, which could contribute to the compound’s stability. The methoxy and trifluoroethyl groups could affect the compound’s polarity .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of reactions. For example, they can act as ligands in coordination chemistry . The methoxy group could potentially undergo demethylation, while the trifluoroethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the benzothiazole, methoxy, and trifluoroethyl groups could affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel compounds derived from benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized, showcasing the versatility of related chemical structures in generating heterocyclic compounds with significant biological activities. These compounds, including variations of the chemical structure related to the one you're interested in, have been studied for their potential as COX-1/COX-2 inhibitors, showing analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
Research into thiazolidine-2,4-dione carboxamide and amino acid derivatives highlights the antimicrobial and antifungal potential of compounds within this chemical family. These derivatives exhibited activity against both Gram-negative and Gram-positive bacteria, as well as fungal isolates, suggesting the broad utility of such compounds in antimicrobial research (Abd Alhameed et al., 2019).
Anticancer Properties
The development of 4-substituted methoxybenzoyl-aryl-thiazoles as novel anticancer agents demonstrates the therapeutic potential of related chemical structures in oncology. Structural modifications led to improved antiproliferative activity against melanoma and prostate cancer cells, with preliminary studies indicating inhibition of tubulin polymerization as a mechanism of action (Lu et al., 2009).
Antimycobacterial Evaluation
The structural characterization and antimycobacterial evaluation of a benzimidazole analogue highlight the importance of structural analysis in understanding the activity of such compounds against mycobacterial infections. This research contributes to the development of new treatments for tuberculosis and related diseases (Richter et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c1-22-9-3-2-4-10-11(9)19-13(23-10)20-5-8(6-20)12(21)18-7-14(15,16)17/h2-4,8H,5-7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTUNRLCRLEVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565023.png)


![Methyl 2-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2565027.png)


![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)
![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)



